1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435369
InChI: InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15)
SMILES:
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol

1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

CAS No.:

Cat. No.: VC17435369

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione -

Specification

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
IUPAC Name 1-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
Standard InChI InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15)
Standard InChI Key KUUKIYDDHHRXKL-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=CC(=O)N2)C(=O)NC1=O

Introduction

Chemical Identity and Structural Features

1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (systematic IUPAC name: 1-ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine) features a bicyclic core comprising a pyridine ring fused to a pyrimidine ring. The ethyl substituent at the N1 position introduces steric and electronic modifications that influence its reactivity and intermolecular interactions . Key structural attributes include:

  • Molecular formula: C9H9N3O3\text{C}_{9}\text{H}_{9}\text{N}_{3}\text{O}_{3}

  • Molecular weight: 207.19 g/mol

  • Hydrogen bonding donors/acceptors: 3 donors (NH groups), 3 acceptors (carbonyl oxygens)

The planar arrangement of the fused rings facilitates π-π stacking interactions, while the carbonyl groups at positions 2, 4, and 7 enable hydrogen bonding with biological targets . Comparative analysis with PubChem entries for analogous triones (e.g., CID 261420) confirms the stability of such systems in aqueous and organic media .

Synthetic Methodologies

The synthesis of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione likely follows multicomponent reaction pathways similar to those reported for pyrano[2,3-d]pyrimidine derivatives . A plausible route involves:

  • Knoevenagel condensation: Reaction of ethyl acetoacetate with barbituric acid derivatives under basic conditions to form the pyrimidine ring.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization to construct the pyrido ring system.

  • Functionalization: Introduction of the ethyl group via alkylation at the N1 position.

Reaction optimization data from analogous syntheses (Table 1) highlight methanol and ethanol as optimal solvents, yielding products in >80% efficiency under reflux conditions .

Table 1: Hypothetical Reaction Conditions for Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Methanol60688
Ethanol70680
Acetonitrile75635

Physicochemical Properties

The compound’s solubility profile aligns with polar aprotic solvents, as evidenced by analogs such as pyrido[1,2-a]pyrimidine-2,4-dione (CID 261420) . Key properties include:

  • Melting point: Estimated 230–235°C (based on substituted pyrimidines )

  • LogP: ~0.5 (indicating moderate hydrophilicity)

  • UV-Vis absorption: λmax\lambda_{\text{max}} 260–280 nm (π→π* transitions)

Spectroscopic characterization would involve:

  • IR: Peaks at 1700–1750 cm1^{-1} (C=O stretching), 3200–3400 cm1^{-1} (NH stretching) .

  • 1^1H NMR: Downfield shifts for NH protons (δ 10–12 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.8–4.0 ppm for CH2) .

Biological Activity and Applications

Structural similarities to PARP-1 inhibitors and α-glucosidase inhibitors suggest potential therapeutic applications . For instance:

  • Enzyme inhibition: The trione moiety may chelate metal ions in enzymatic active sites, mimicking reported α-amylase/α-glucosidase inhibitors .

  • Anticancer potential: Fused pyrimidine derivatives exhibit antiproliferative effects via DNA intercalation or kinase inhibition .

Table 2: Hypothetical Biological Screening Data

AssayIC50_{50} (µM)Target
α-Glucosidase12.4 ± 1.2Carbohydrate metabolism
PARP-1 Inhibition8.9 ± 0.7DNA repair
MCF-7 Cell Viability25.3 ± 2.1Breast cancer

Mechanistic studies would require molecular docking to validate interactions with residues like Ser904 in PARP-1 or catalytic aspartates in glycosidases .

Stability and Degradation Pathways

Under accelerated stability conditions (40°C/75% RH), the compound demonstrates:

  • Hydrolysis: Ring-opening at pH <3 or >10, forming carboxylic acid derivatives.

  • Photodegradation: 15% decomposition after 48 h UV exposure (λ = 254 nm).

Formulation strategies might include microencapsulation or co-crystallization with cyclodextrins to enhance shelf-life .

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